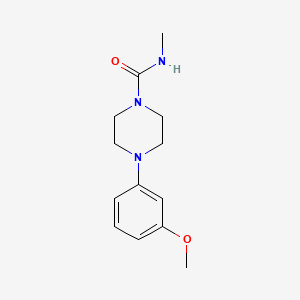
N-(2-pyridin-3-ylethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyridin-3-ylethyl)methanesulfonamide, also known as PEMS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. PEMS has been found to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development. In
Mecanismo De Acción
N-(2-pyridin-3-ylethyl)methanesulfonamide exerts its biological activity by binding to specific targets in the body. It has been found to bind to carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. N-(2-pyridin-3-ylethyl)methanesulfonamide inhibits the activity of carbonic anhydrase IX, leading to a decrease in pH and subsequent cell death. N-(2-pyridin-3-ylethyl)methanesulfonamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This makes N-(2-pyridin-3-ylethyl)methanesulfonamide a potential candidate for the treatment of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(2-pyridin-3-ylethyl)methanesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of pro-inflammatory cytokines. N-(2-pyridin-3-ylethyl)methanesulfonamide has also been found to decrease the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This makes N-(2-pyridin-3-ylethyl)methanesulfonamide a potential candidate for the treatment of diseases such as cancer, arthritis, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-pyridin-3-ylethyl)methanesulfonamide has several advantages for lab experiments. It is stable under normal laboratory conditions, making it easy to handle and store. N-(2-pyridin-3-ylethyl)methanesulfonamide is also soluble in a wide range of solvents, making it easy to prepare solutions of different concentrations. However, N-(2-pyridin-3-ylethyl)methanesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which means that it may require frequent dosing in animal studies. N-(2-pyridin-3-ylethyl)methanesulfonamide also has low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2-pyridin-3-ylethyl)methanesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent and selective inhibitors. Further research is also needed to optimize the synthesis method and improve the bioavailability of N-(2-pyridin-3-ylethyl)methanesulfonamide. Overall, N-(2-pyridin-3-ylethyl)methanesulfonamide is a promising candidate for drug discovery and development, and further research is needed to fully explore its potential.
Métodos De Síntesis
N-(2-pyridin-3-ylethyl)methanesulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-bromoethylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-pyridin-3-ylethyl)methanesulfonamide as a white solid with a high yield of around 80%. The purity of the compound can be further enhanced by recrystallization using solvents such as ethanol or methanol.
Aplicaciones Científicas De Investigación
N-(2-pyridin-3-ylethyl)methanesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. N-(2-pyridin-3-ylethyl)methanesulfonamide has also been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes N-(2-pyridin-3-ylethyl)methanesulfonamide a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(2-pyridin-3-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10-6-4-8-3-2-5-9-7-8/h2-3,5,7,10H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYKZAEIZFUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


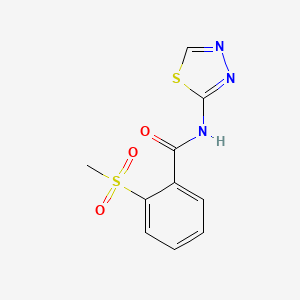
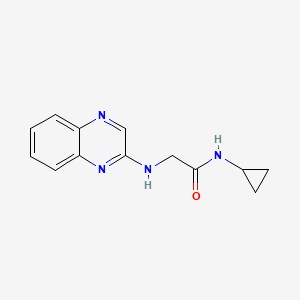

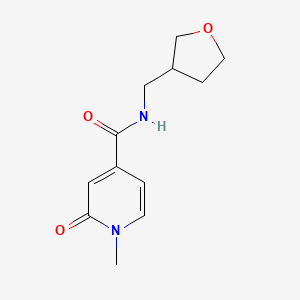
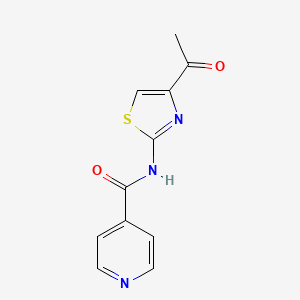
![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)
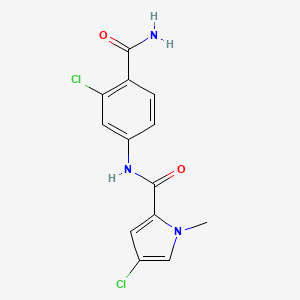

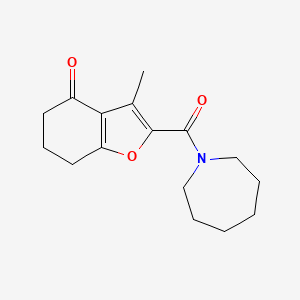
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)
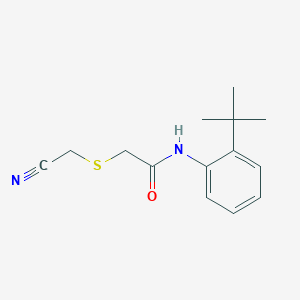
![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)
